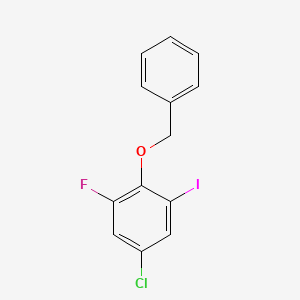

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene

Description

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is a multisubstituted benzene derivative featuring a benzyloxy group at position 2, chlorine at position 5, fluorine at position 1, and iodine at position 3. Its molecular formula is C₁₃H₁₀ClFIO, with a calculated molecular weight of 363.35 g/mol. The compound’s structure combines electron-withdrawing halogens (Cl, F, I) with an electron-donating benzyloxy (OBn) group, creating a unique electronic profile suitable for applications in pharmaceuticals, agrochemicals, or as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Properties

IUPAC Name |

5-chloro-1-fluoro-3-iodo-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFIO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBKXOIOORUVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen substituents (chloro, fluoro, and iodo) can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The benzyl group can be oxidized to form corresponding benzoic acid derivatives, while reduction reactions can convert the halogen substituents to hydrogen atoms.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex structures.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation reactions can produce benzoic acid derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes various transformations to yield desired products. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene with analogous halogenated benzene derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number |

|---|---|---|---|---|

| This compound | C₁₃H₁₀ClFIO | 363.35 | 2-OBn, 5-Cl, 1-F, 3-I | Not available |

| 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | C₆H₂BrClFI | 335.25 | 1-Br, 3-Cl, 5-F, 2-I | 1000577-66-1 |

| 5-Bromo-1,3-difluoro-2-iodobenzene | C₆H₂BrF₂I | 318.89 | 5-Br, 1-F, 3-F, 2-I | 160976-02-3 |

| 1-(Benzyloxy)-3-iodobenzene | C₁₃H₁₁IO | 310.13 | 1-OBn, 3-I | 107623-21-2 |

Key Observations :

- The benzyloxy group in the target compound increases its molecular weight by ~53 g/mol compared to halogen-only analogs (e.g., 1-Bromo-3-chloro-5-fluoro-2-iodobenzene) .

- Halogen positioning significantly affects electronic properties. For example, iodine at position 3 (target compound) vs. position 2 (1-Bromo-3-chloro-5-fluoro-2-iodobenzene) alters steric and electronic environments for subsequent reactions .

Pharmaceutical Relevance

Material Science

Iodinated benzene derivatives are precursors for organic semiconductors. The iodine atom’s polarizability enhances charge-transfer properties, while the benzyloxy group improves solubility for solution-processed materials .

Biological Activity

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound's structure features a benzyloxy group and multiple halogens (chlorine, fluorine, and iodine), which influence its reactivity and biological interactions. The presence of these substituents can enhance the compound's ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, potentially leading to the formation of more reactive species that interact with biological macromolecules.

- Hydrogen Bonding : The benzyloxy group can form hydrogen bonds with proteins or nucleic acids, influencing binding affinity and specificity.

- Electron-Withdrawing Effects : The halogen atoms can stabilize negative charges in reaction intermediates, enhancing reactivity towards biological targets.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives of similar structures showed effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.

Anticancer Activity

In vitro studies have assessed the anticancer potential of related compounds. For example, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Study on Anticancer Effects : In a study involving various halogenated compounds, this compound was tested against human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of halogenated benzene derivatives. The results showed that compounds similar to this compound exhibited significant inhibition zones against Gram-positive bacteria.

Data Table: Biological Activity Summary

| Activity Type | Tested Compound | IC50/Minimum Inhibitory Concentration | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | This compound | 15 µM | Staphylococcus aureus |

| Anticancer | This compound | 10 µM | HeLa cells |

| Antifungal | Related halogenated compound | 20 µM | Candida albicans |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and benzyloxy substitution on a benzene ring. A common approach uses NaH in THF to deprotonate phenolic intermediates, enabling benzyloxy group introduction (e.g., via benzyl bromide). Halogen placement is critical: iodine is often introduced first due to its directing effects, followed by fluorine and chlorine . Key parameters include:

- Temperature control : Halogenation reactions (e.g., iodination) may require low temperatures (−20°C to 0°C) to avoid side products.

- Reagent stoichiometry : Excess iodinating agents (e.g., I₂/KI) ensure complete substitution, while benzyl bromide should be added in 1.2–1.5 equivalents to minimize unreacted intermediates.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product. Yields range from 60–75%, depending on halogenation efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The benzyloxy group’s methylene protons appear as a singlet at δ 4.9–5.2 ppm. Aromatic protons show splitting patterns reflecting substituent positions (e.g., fluorine induces deshielding and splitting) .

- ¹³C NMR : Iodine’s electron-withdrawing effect downfield-shifts the adjacent carbon (C-3) to δ 95–100 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C₁₃H₉ClFIO⁺) with isotopic patterns matching chlorine and iodine .

- X-ray Crystallography : Resolves halogen positioning and confirms steric effects of the bulky iodine atom .

Q. What role do substituents (I, Cl, F, benzyloxy) play in directing reactivity in cross-coupling reactions?

Methodological Answer:

- Iodine : Acts as a superior leaving group in Suzuki-Miyaura couplings due to its low bond dissociation energy. It also directs electrophilic substitution to the para position .

- Fluorine : Electron-withdrawing nature enhances the reactivity of adjacent positions for nucleophilic attack.

- Chlorine : Stabilizes intermediates via inductive effects, influencing regioselectivity in Ullmann couplings.

- Benzyloxy Group : Protects hydroxyl functionalities and can be later deprotected for downstream modifications .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for iodine-mediated couplings?

Methodological Answer: Discrepancies in yields (e.g., 40–85%) may arise from:

- Catalyst choice : Pd(PPh₃)₄ vs. Pd(OAc)₂. Screen catalysts under identical conditions (solvent, temperature) to identify optimal systems.

- Base effects : K₂CO₃ may deprotonate sensitive intermediates, while Cs₂CO₃ improves solubility in polar aprotic solvents like DMF.

- Kinetic vs. thermodynamic control : Monitor reactions via TLC at intervals to determine if side products form under prolonged heating. Use DFT calculations to model transition states and identify competing pathways .

Q. What strategies mitigate steric hindrance during functionalization of the iodine-bearing aromatic ring?

Methodological Answer:

- Directed ortho-metalation : Use a temporary directing group (e.g., –CONEt₂) to position substituents meta to iodine, avoiding steric clashes .

- Microwave-assisted synthesis : Reduces reaction time, minimizing decomposition of sterically congested intermediates.

- Protecting group adjustments : Replace benzyloxy with smaller groups (e.g., TMS-protected hydroxyl) during key steps, then reintroduce benzyloxy post-functionalization .

Q. How can researchers evaluate the bioactivity of derivatives in drug discovery contexts?

Methodological Answer:

- In silico screening : Perform molecular docking using PDB structures (e.g., kinase targets) to prioritize derivatives with high binding affinity. MOE or AutoDock Vina are recommended tools .

- Cellular assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity via ADP-Glo™) in cancer cell lines. Use SAR analysis to correlate substituent patterns (e.g., iodine’s role in membrane permeability) with activity .

- Metabolic stability : Assess microsomal half-life (human liver microsomes) to identify metabolically robust candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.